molecular formula C8H7ClN2O B099276 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 15965-72-7

6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B099276
CAS RN: 15965-72-7
M. Wt: 182.61 g/mol
InChI Key: ZALGSVVFNLCJFV-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .


Synthesis Analysis

Recent advances in the synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is characterized by a benzene ring fused to an imidazole ring . The InChI key for this compound is VLEJNRYXCWJNPA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

The physical form of 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is solid . It has a molecular weight of 225.63 . The compound should be stored in a dry place at 2-8°C .

Safety And Hazards

The safety information for 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one indicates that it has the GHS07 signal word "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

5-chloro-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALGSVVFNLCJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

CAS RN

15965-72-7
Record name 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-N2-methyl-benzene-1,2-diamine (60) (100 mg, 0.64 mmol, 1 eq), triphosgene (95 mg, 0.32 mmol, 0.5 eq), TEA (0.26 ml) in THF (2 ml) was stirred at rt for 4 hours. The reaction solution was washed with ethyl acetate and concentrated to provide 6-chloro-1-methyl-1,3-dihydro-benzoimidazol-2-one (61).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

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